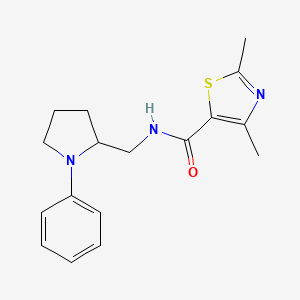
2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that likely contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the creation of the thiazole ring with variable substituents as target structures . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
The compound 2,4-dimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)thiazole-5-carboxamide, due to its structural complexity and potential for diverse biological activities, may be of interest in chemical synthesis and structural studies. Thiazolidine derivatives, for instance, have been synthesized through condensation reactions, with studies suggesting acid-catalyzed epimerization mechanisms. These processes can lead to a variety of bicyclic derivatives with potential applications in medicinal chemistry and drug design (Refouvelet, Robert, Couquelet, & Tronche, 1994). Additionally, regioselective syntheses of novel phosphorylated thiazolidines have been described, highlighting the flexibility in modifying thiazolidine scaffolds for various purposes (Kozlov et al., 2005).
Biological Activity and Pharmacological Potential
Thiazole derivatives, including those related to the compound , have been investigated for their antiviral, antimicrobial, and anticancer activities. For instance, certain thiazole C-nucleosides have been synthesized and tested for their in vitro activity against various viruses, demonstrating the potential of thiazole derivatives in antiviral therapy (Srivastava et al., 1977). Moreover, new 2-aminopyrrole derivatives containing thiazole moieties have shown radical-binding and cytotoxic activities against cancer cells, suggesting their utility in cancer treatment (Zykova et al., 2018).
Antimicrobial Applications
Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains and fungi. Some of these compounds have demonstrated moderate antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in addressing antimicrobial resistance (Alhameed et al., 2019).
Kinase Inhibition for Cancer Therapy
The thiazole scaffold has been incorporated into dual Src/Abl kinase inhibitors, exhibiting significant antitumor activity in preclinical assays. These compounds show promise for the development of new cancer therapies targeting specific kinase pathways (Lombardo et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-16(22-13(2)19-12)17(21)18-11-15-9-6-10-20(15)14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACIQVBJOURRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)
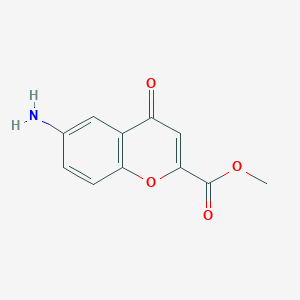
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)
![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)
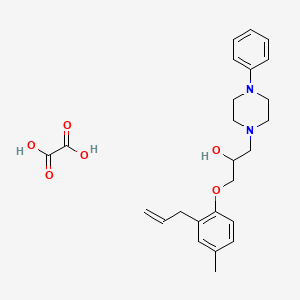
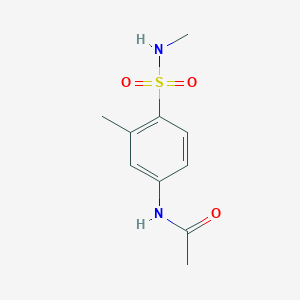
![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)
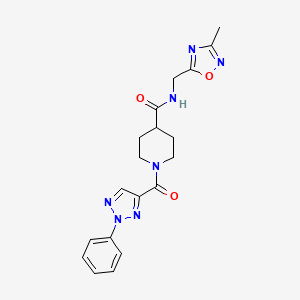
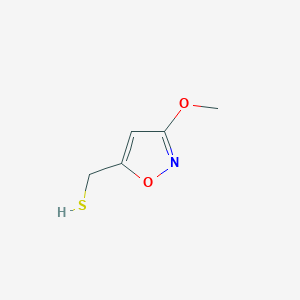

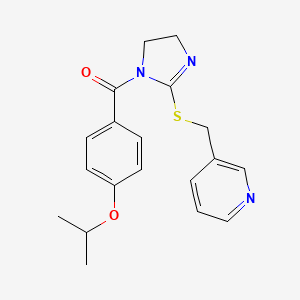
![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)